4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine
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Overview
Description
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is a chemical compound known for its application in analytical chemistry, particularly in spectrophotometric determination. This compound is characterized by its ability to form colored complexes with various metal ions, making it useful in quantitative analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine typically involves the azo coupling reaction between 3,5-dibromo-2-pyridylamine and 1,3-phenylenediamine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the diazotization of the amine group followed by coupling with the phenylenediamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process includes precise temperature control, pH adjustment, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its spectrophotometric properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Nucleophiles like thiols or amines can replace the bromine atoms in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Corresponding amines from the cleavage of the azo bond.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is widely used in scientific research for its ability to form stable complexes with metal ions. Some applications include:
Biology: Employed in biochemical assays to detect trace metals in biological samples.
Medicine: Utilized in diagnostic tests to measure metal ion concentrations in bodily fluids.
Industry: Applied in the quality control of metal plating solutions and other industrial processes involving metal ions.
Mechanism of Action
The mechanism of action of 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine involves the formation of a complex with metal ions. The azo group (-N=N-) acts as a ligand, coordinating with the metal ion to form a stable complex. This complex formation results in a color change, which can be measured spectrophotometrically. The molecular targets are the metal ions, and the pathways involve coordination chemistry principles.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dibromo-2-pyridylazo)-N-ethyl-N-(3-sulfopropyl)aniline: Similar in structure but with an ethyl and sulfopropyl group, used in similar spectrophotometric applications.
2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)phenol: Another azo compound used as a chelating agent and colorimetric reagent.
Uniqueness
4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine is unique due to its specific structure, which allows for the formation of highly stable complexes with certain metal ions. This stability and the resulting color change make it particularly useful in precise analytical applications.
Properties
IUPAC Name |
4-[(3,5-dibromopyridin-2-yl)diazenyl]benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N5/c12-6-3-8(13)11(16-5-6)18-17-10-2-1-7(14)4-9(10)15/h1-5H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPKICAQDKJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50768-79-1 |
Source
|
Record name | 4-(3,5-Dibromo-2-pyridylazo)-1,3-phenylenediamine [for Colorimetric Analysis of Co, Cd] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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